molecular formula C12H16N4 B1488691 3-Azido-1-(3,4-dimethylbenzyl)azetidine CAS No. 2098030-51-2

3-Azido-1-(3,4-dimethylbenzyl)azetidine

Cat. No.: B1488691
CAS No.: 2098030-51-2
M. Wt: 216.28 g/mol
InChI Key: IOTLJKSBNYGION-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3,4-dimethylbenzyl)azetidine is characterized by a nitrogen-containing, five-membered ring. The azido group is actively used and exhibited superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .


Chemical Reactions Analysis

The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The in-situ FTIR spectroscopy of ADNAZ proved the strength of nitro group decreases faster than that of azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .


Physical and Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of gem-dinitro group with gemazidonitro group makes greatly reduce vapor pressure, melting point as well as the thermal decomposition temperature .

Scientific Research Applications

Antiviral Research

Designing Prodrugs

Studies have explored the design of prodrugs to enhance the efficacy of AZT against HIV. For instance, novel prodrug strategies aim to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetics for increased plasma half-life, which could potentially be applied to similar compounds for targeted drug delivery and localization (Parang, Wiebe, & Knaus, 2000).

HIV-1 Inhibitors

Efforts to click the 3'-azido group of AZT have yielded 1,2,3-triazoles with submicromolar potencies against HIV-1. This showcases the potential for modifying azido compounds to develop potent HIV inhibitors, highlighting a novel mechanism of interaction with HIV reverse transcriptase (Sirivolu et al., 2013).

Mechanistic Insights and Toxicity Studies

Toxicity Mechanisms

Research on AZT has shed light on its mechanism of toxicity, such as inducing DNA damage and inhibiting DNA repair mechanisms, which could be crucial for understanding the safety profile of related azido compounds (Cooper & Lovett, 2011).

Genotoxic Effects

Investigations into the transplacental effects of AZT have revealed its genotoxic and tumorigenic potential in mice, providing a framework for assessing the long-term safety of similar compounds used in therapeutic interventions (Olivero et al., 1997).

Drug Interactions and Metabolism

Drug-Drug Interactions

Understanding the interactions between AZT and other drugs, especially those affecting its glucuronidation and metabolism, is crucial for managing potential adverse effects and optimizing therapeutic regimens. This knowledge is applicable in designing safer drugs with minimized interaction potential (Nicolas et al., 1995).

Albumin Binding

The study of drug binding to human serum albumin, including AZT, has revealed new insights into drug distribution and the impact of drug-drug interactions in multi-drug therapies, essential for the development of compounds with favorable pharmacokinetic profiles (Zhu et al., 2008).

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

The safety data sheet for 3,4-Dimethylbenzyl chloride, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties . When –NO2 and –N3 explosophoric groups were introduced on a quaternary carbon center, a novel gem-azidonitro explosophore will be constructed and the properties, especially the thermal properties, will be significantly changed .

Properties

IUPAC Name

3-azido-1-[(3,4-dimethylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-3-4-11(5-10(9)2)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLJKSBNYGION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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